Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate were synthesized based on an asymmetric Diels-Alder reaction in the presence of (S)-BINOL chiral catalyst . The structure was approved by NMR, Mass, Infrared spectroscopies, and specific rotation was determined by AUTOPOL III polarimeter .Molecular Structure Analysis
The molecular structure of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in various databases such as PubChem .Chemical Reactions Analysis
The synthesis of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves several chemical reactions. For instance, the synthesis of optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate is based on an asymmetric Diels-Alder reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in databases like PubChem .Scientific Research Applications
Synthesis of Advanced Multifunctional Compounds
Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate is utilized in the synthesis of advanced multifunctional compounds. Its derivative, Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been synthesized and characterized for its multifaceted applications, including anti-corrosion, antimicrobial, and antioxidant properties .
Anti-Corrosion Applications
The compound’s derivatives have shown significant potential as anti-corrosive agents. They have been tested on mild steel in acidic environments, demonstrating a high degree of corrosion protection. This makes it a valuable compound for industrial applications where corrosion resistance is crucial .
Antimicrobial Properties
In the biomedical field, derivatives of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate have been tested against various bacterial and fungal pathogens. The results have indicated superior efficacy compared to standard treatments like Gentamicin, suggesting its potential as a powerful antimicrobial agent .
Antioxidant Capabilities
The compound’s derivatives have also been evaluated for their antioxidant potential using assays like DPPH free radical scavenging. They have shown promising results, indicating their use as antioxidants in therapeutic applications .
Hydrogen Source in Organic Synthesis
This compound serves as a hydrogen source in organic synthesis processes such as organocatalytic reductive amination and conjugate reduction. Its role as a reducing agent is vital in various chemical synthesis pathways .
Potential Therapeutic Applications
The heterocyclic nature of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate, with its pyridazine ring, has attracted attention for its potential therapeutic applications. While specific uses in this domain are still under investigation, the compound’s properties suggest a promising future in drug development.
properties
IUPAC Name |
diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTXVDDNYXLLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=CCN1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300124 | |
Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
CAS RN |
35691-30-6 | |
Record name | NSC134994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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